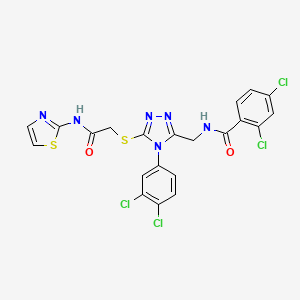

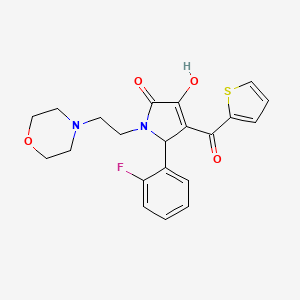

![molecular formula C13H14N2OS B2388709 N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 912768-40-2](/img/structure/B2388709.png)

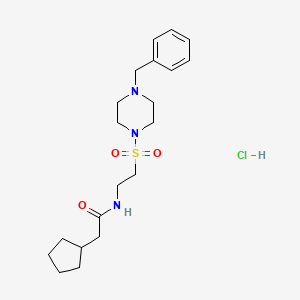

N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . A novel cyclopropane derivative, N-(thiazol-2-yl)cyclopropanecarboxamide, was studied by X-ray diffraction, 1H NMR spectrum, and MS .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide is involved in the synthesis of various chemical compounds. For instance, thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups have been synthesized, demonstrating the versatility of thiazolyl cyclopropanecarboxamide derivatives in chemical synthesis. These compounds can be hydrolyzed to amino acid hydrochloride salts, showcasing their potential in producing cysteine derivatives with significant biological relevance (Nötzel et al., 2001).

Antiviral and Antimicrobial Activities

Thiazole C-nucleosides synthesized from glycosyl thiocarboxamides have shown in vitro activity against viruses such as type 1 herpes virus and type 3 parainfluenza virus, indicating potential antiviral applications. These compounds have also been evaluated as inhibitors of purine nucleotide biosynthesis, suggesting their utility in biochemical research and potential therapeutic applications (Srivastava et al., 1977). Additionally, new heterocycles containing the 1,3,4-thiadiazole moiety have been synthesized and shown to display antimicrobial activities against a range of microorganisms, further highlighting the biomedical relevance of these compounds (Farghaly et al., 2011).

Anticancer Properties

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin. This research suggests that thiazole derivatives could be potential candidates for anticancer drug development (Tiwari et al., 2017).

Enzyme Inhibition

Thiazole derivatives have been investigated for their ability to inhibit various enzymes, including carbonic anhydrases. Acridine-acetazolamide conjugates, for example, have shown potent inhibition of human carbonic anhydrase isoforms, suggesting their potential in the development of enzyme inhibitors for therapeutic use (Ulus et al., 2016).

Wirkmechanismus

Target of Action

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the mycobacterium, thus exhibiting its anti-tubercular activity .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, leading to a weakened cell wall and eventual death of the mycobacterium .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the cell wall of the bacterium, leading to its death .

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-5-8(2)11-10(6-7)14-13(17-11)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNRBTQTBPTJLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

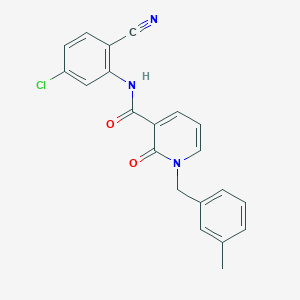

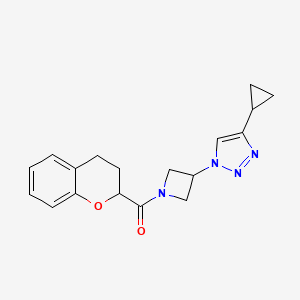

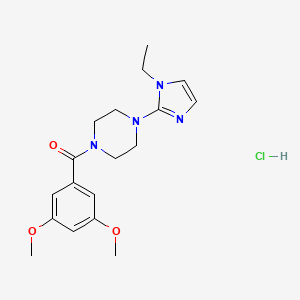

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)

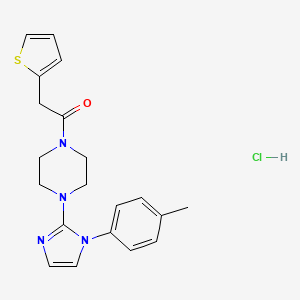

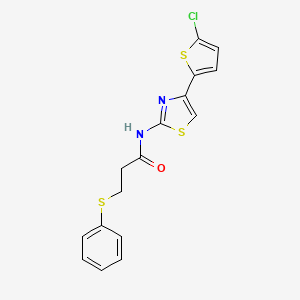

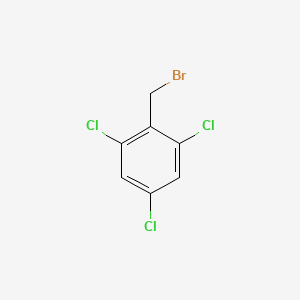

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)